molecular formula C7H8BrNO B1279053 2-Bromo-4-methoxyaniline CAS No. 32338-02-6

2-Bromo-4-methoxyaniline

Cat. No. B1279053
CAS RN: 32338-02-6
M. Wt: 202.05 g/mol
InChI Key: YBAGMTVKDRIMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxyaniline is a chemical compound that has been the subject of various synthesis methods due to its potential applications in organic synthesis and pharmaceuticals. The compound consists of a bromine atom and a methoxy group attached to an aniline, which is an aromatic amine. The presence of these substituents on the benzene ring of aniline can significantly alter its chemical and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of 2-Bromo-4-methoxyaniline has been achieved through a method involving ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. This method starts with p-methoxyaniline as the precursor, which undergoes bromination to yield the desired product. The synthesis has been optimized to achieve a high yield of 98.2% and a purity of 99.5%, demonstrating the efficiency of the process. The study also explored the effects of different brominating agents, reaction temperatures, and times to refine the synthesis procedure. The use of ionic liquids not only provides a high yield but also offers environmental benefits, as they can be reused, reducing waste and the need for hazardous solvents .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxyaniline is characterized by the orientation of the methoxy group and the bromine atom around the phenyl ring. In related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The bond angles around the substituents indicate the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group . These structural features are crucial as they influence the reactivity and interactions of the molecule in subsequent chemical reactions.

Chemical Reactions Analysis

2-Bromo-4-methoxyaniline can serve as a substrate for various chemical reactions. For instance, 1-Arylmethyl-2-(bromomethyl)aziridines can be transformed into aminopentanedinitriles, which are then used to synthesize 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These transformations involve a series of steps including base-induced ring opening, migration of double bonds, and treatment with sodium methoxide. The presence of the bromine and methoxy groups in the molecule plays a significant role in its reactivity, enabling the formation of these novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-methoxyaniline are influenced by its molecular structure. The electron-withdrawing bromine atom and the electron-donating methoxy group create a unique electronic environment within the molecule. This can affect properties such as solubility, boiling point, and melting point, as well as the compound's ability to form hydrogen bonds and engage in other non-covalent interactions. In related molecules, hydrogen bonding and halogen bonding (such as Br⋯O interactions) contribute to the formation of two-dimensional architectures in the crystal structures, which could be indicative of similar properties in 2-Bromo-4-methoxyaniline .

Scientific Research Applications

Synthesis in Ionic Liquid

A study by Ding Yu-fei (2011) highlighted a synthesis method for 2-bromo-4-methoxyaniline in ionic liquid. This method involves preparing the compound from p-methoxyaniline via bromination, yielding a high purity and environmentally benign process. The use of ionic liquid also allows for material reuse, presenting a sustainable approach to synthesizing 2-bromo-4-methoxyaniline (Ding Yu-fei, 2011).

Utility in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal to transform 4-methoxyanilines, including 2-bromo-4-methoxyaniline, into 3-bromoquinolin-6-ols. This process shows the compound's role in creating intermediates for further chemical transformations (Lamberth et al., 2014).

Role in Benzylideneaniline Compound Synthesis

Subashini et al. (2021) synthesized benzylideneaniline compounds, one of which involved 2-bromo-4-methoxyaniline. This research demonstrates the compound's application in creating materials with specific structural and luminescent properties, relevant for material science and optoelectronics (Subashini et al., 2021).

Application in Photodynamic Therapy

Pişkin et al. (2020) developed a zinc phthalocyanine substituted with derivatives including 2-bromo-4-methoxyaniline. This compound has potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).

Corrosion Inhibition Properties

Assad et al. (2015) synthesized a derivative of 2-bromo-4-methoxyaniline for use as a corrosion inhibitor for zinc metal. This demonstrates the compound's practical application in industrial contexts for protecting metals from corrosion (Assad et al., 2015).

Safety And Hazards

2-Bromo-4-methoxyaniline is classified as Acute Tox. 4 Oral according to regulation (EC) No 1272/2008 [CLP] and amendments . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAGMTVKDRIMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447662
Record name 2-bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxyaniline

CAS RN

32338-02-6
Record name 2-bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of p-anisidine (10 g, 0.08 mol) and sodium carbonate (17.2 g, 0.16 mol) in dichloromethane (400 ml) was added a solution of bromine (3.8 ml), 0.072 mol) in dichloromethane (200 ml) dropwise. The reaction was stirred at ambient temperature for 45 minutes, diluted with dichloromethane (200 ml) and washed with water (2×200 ml). The organic layer was dried over magnesium sulphate, and the solvent was removed in vacuo to yield a dark brown oil. Chromatography on silica eluting with a gradient of ethyl acetate in hexane (10%, 15% and 20%) afforded the title compound as a dark red oil (4 g, 25%), m/z (ES+) 202 (M30 +H, 100%). 1H NMR (250 MHz, CDCl3) δ 3.73 (3H, s), 3.78 (2H, broad s), 6.72 (2H, t, J 1.2 Hz), 7.00 (1H, q, J 1.26 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methoxyaniline

Citations

For This Compound
67
Citations
J Cossy, C Poitevin, DG Pardo… - Synthetic …, 1997 - Taylor & Francis
… 2-Bromo-4-methoxyaniline 3 has been used to build up the indole nucleus of a 2 variety of alkaloids of biological importance such as geneserine and serotonin analogues ’. The …
Number of citations: 6 www.tandfonline.com
AJ Clark, K Jones - Tetrahedron, 1992 - Elsevier
… The required 2-iodo-4-methoxyaniline proved rather elusive and we were forced to consider using the 2-bromo-4-methoxyaniline (14). Aryl bromides are known to be inferior to aryl …
Number of citations: 57 www.sciencedirect.com
AL Pumphrey, H Dong, TG Driver - … Chemie International Edition, 2012 - Wiley Online Library
… substrate (4 k) for our amination reaction was synthesized in three steps (Suzuki-, azidation-, and methylation reactions, 67 %) from commercially available 2-bromo-4-methoxyaniline …
Number of citations: 116 onlinelibrary.wiley.com
C Franchini, M Muraglia, F Corbo… - … der Pharmazie: An …, 2009 - Wiley Online Library
… The starting 2-bromo-4-methoxyaniline 1d was synthesized according to a reported methodology via a bromination strategy by using tetrabuthylammonium tribromide (Bu4NBr3) …
Number of citations: 105 onlinelibrary.wiley.com
PK Chhattise, AV Ramaswamy, SB Waghmode - Tetrahedron Letters, 2008 - Elsevier
… 4-Methoxyaniline gave 2-bromo-4-methoxyaniline along with 2,6-dibromo-4-methoxyaniline as a minor product (entry 25). Bromination of 4-aminobenzoic acid and 4-nitroaniline …
Number of citations: 76 www.sciencedirect.com
AH Lewin, J Szewczyk, JW Wilson, FI Carroll - Tetrahedron, 2005 - Elsevier
… Bromination of 11 with N-bromoacetamide in chloroform and reduction with diborane provided the required N-methyl-5-benzyloxy-2-bromo-4-methoxyaniline (12). Coupling of the acid …
Number of citations: 41 www.sciencedirect.com
JH Tidwell, SL Buchwald - Journal of the American Chemical …, 1994 - ACS Publications
… Thestarting material, 2-bromo-4methoxyaniline (38),40 was prepared in 42% yield by bromination of p-aniside with tetra-n-butylammonium tribromide.41 In this reaction, we found it …
Number of citations: 127 pubs.acs.org
CM Peng, SW Wang, YL Hwang, WC Sun, LP Chiu… - RSC …, 2023 - pubs.rsc.org
… The reaction of 3,4,5-trimethoxyaniline (22) with formic acid and 2-bromo-4-methoxyaniline in the presence of POCl 3 gave a unstable amidine intermediate (23) which was subjected to …
Number of citations: 5 pubs.rsc.org
Y Li, Z Ding, A Lei, W Kong - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… The treatment of 2-bromo-4-methoxyaniline with methacryloyl chloride, followed by methylation with MeI, afforded acrylamide-tethered aryl bromide 1c, which was subsequently …
Number of citations: 58 pubs.rsc.org
ICFR Ferreira, MJRP Queiroz, G Kirsch - Tetrahedron, 2003 - Elsevier
… From 6-bromobenzo[b]thiophene 1 (0.49 g, 1.9 mmol), 2-bromo-4-methoxyaniline 3a (0.46 g, 2.3 mmol) and using petroleum ether in the column chromatography, compound 4a was …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.